

# SER-252 compared to other apomorphine delivery systems

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A Comparative Guide to SER-252 and Other Apomorphine Delivery Systems for Parkinson's Disease

#### Introduction

Apomorphine, a potent dopamine agonist, is a cornerstone in the management of motor fluctuations ("off" episodes) in patients with advanced Parkinson's disease.[1][2] Its efficacy is comparable to levodopa, with the significant advantage of a more rapid onset of action.[3] However, due to extensive first-pass hepatic metabolism, oral administration is not viable, necessitating alternative delivery systems.[3][4] Over the years, several delivery technologies have been developed to optimize apomorphine therapy, ranging from intermittent injections to continuous infusions. This guide provides a detailed comparison of Serina Therapeutics' investigational SER-252 against established apomorphine delivery systems, with a focus on their performance, underlying experimental data, and administration methodologies.

## **Overview of Apomorphine Delivery Systems**

The primary challenge in apomorphine therapy is to maintain consistent plasma concentrations to achieve continuous dopaminergic stimulation (CDS), which is believed to reduce the severity of levodopa-related motor complications.[5][6] The evolution of delivery systems reflects the ongoing effort to move from intermittent "rescue" therapies to more continuous and patient-friendly options.

#### **SER-252 (POZ-apomorphine)**



SER-252 is an investigational drug candidate being developed by Serina Therapeutics.[7] It is designed to provide continuous dopaminergic stimulation through a twice-weekly subcutaneous injection.[7][8] This is achieved by utilizing the proprietary POZ Platform™, which involves conjugating apomorphine to a poly(2-oxazoline) polymer.[5][7] This conjugation allows for a sustained release of the drug, aiming to keep patients within the therapeutic window for longer periods.[7]

Preclinical studies have suggested a favorable safety profile and the ability to achieve continuous drug delivery with weekly subcutaneous injections.[9] SER-252 is intended to be self-administered using the enFuse<sup>™</sup> wearable drug delivery platform, which is designed for patient comfort and convenience.[5][6] The enFuse<sup>™</sup> system is anticipated to be worn for only 10 to 20 minutes twice a week.[7] Phase 1 clinical trials are expected to begin in the second half of 2025.[6]

#### **Subcutaneous Injections (Intermittent)**

Intermittent subcutaneous injections of apomorphine are used as a "rescue" therapy for "off" episodes.[2][10] They are administered using a multi-dose pen device, such as the APO-go® Pen.[2] This method provides rapid relief from motor symptoms, with an onset of action within 7-10 minutes.[1] However, the effect is short-lived, lasting approximately 45-60 minutes, which may necessitate multiple daily injections.[1][4]

#### **Subcutaneous Infusion (Continuous)**

Continuous subcutaneous apomorphine infusion (CSAI) is intended for patients with intractable motor fluctuations who require frequent intermittent injections.[2][10] This method uses a portable infusion pump to deliver apomorphine continuously throughout the day, providing a more stable plasma concentration and aiming for continuous dopaminergic stimulation.[1][11] Clinical studies have shown that CSAI can significantly reduce daily "off" time.[12][13]

#### **Sublingual Film (Kynmobi®)**

Kynmobi® is an apomorphine sublingual film approved for the acute, intermittent treatment of "off" episodes.[14] It is the first sublingual therapy for this indication and can be used up to five times a day.[14] The film is placed under the tongue, providing a non-invasive alternative to injections. Clinical trials have demonstrated significant improvements in motor symptoms within 15 to 30 minutes of administration.[14][15]



### **Data Presentation: Comparative Performance**

The following tables summarize the key characteristics and performance metrics of the different apomorphine delivery systems based on available data.

Table 1: General Characteristics of Apomorphine Delivery Systems

Feature	SER-252	Subcutaneous Injection (Intermittent)	Subcutaneous Infusion (Continuous)	Sublingual Film (Kynmobi®)
Administration Route	Subcutaneous	Subcutaneous	Subcutaneous	Sublingual
Dosing Frequency	Twice weekly[7]	As needed (up to 5-9 times/day)[4] [14]	Continuous infusion over waking day[16]	As needed (up to 5 times/day)[14]
Delivery Device	enFuse™ wearable platform[5]	Multi-dose pen injector[2]	Portable infusion pump[11]	Bilayer film strip[17]
Therapeutic Strategy	Continuous Dopaminergic Stimulation[5]	Intermittent Rescue	Continuous Dopaminergic Stimulation[1]	Intermittent Rescue
Development Stage	Phase 1 trials planned for H2 2025[6]	Marketed	Marketed	Marketed

Table 2: Pharmacokinetic and Efficacy Data



Parameter	SER-252	Subcutaneous Injection (Intermittent)	Subcutaneous Infusion (Continuous)	Sublingual Film (Kynmobi®)
Bioavailability	N/A (preclinical)	Nearly 100%[3] [18]	Nearly 100%[18]	~18% relative to subcutaneous injection[19][20]
Time to Onset of Action	N/A (designed for continuous effect)	7-10 minutes[1]	N/A (continuous effect)	15-30 minutes[14][15]
Duration of Effect	Sustained release over days[7]	45-60 minutes[1]	Continuous throughout infusion	Approximately 50 minutes[21]
Reduction in "Off" Time	N/A (preclinical)	N/A (rescue therapy)	~2.5 hours/day reduction vs. placebo[12]	N/A (rescue therapy)
Key Clinical Endpoint	N/A	Improvement in MDS-UPDRS Part III score[22]	Reduction in daily "off" time[13]	Improvement in MDS-UPDRS Part III score[14]

Table 3: Common Adverse Events



Adverse Event	SER-252	Subcutaneous Injection (Intermittent)	Subcutaneous Infusion (Continuous)	Sublingual Film (Kynmobi®)
Nausea/Vomiting	N/A (preclinical)	Common, often requires anti- emetics[4]	Common, often requires anti-emetics[10]	Nausea (27- 28%)[15][23]
Injection/Applicat ion Site Reactions	Designed to minimize skin reactions[6]	Common	Infusion site nodules (>50%) [13]	Oral/pharyngeal soft tissue swelling and pain (13%)[23]
Dizziness/Somno lence	N/A (preclinical)	Somnolence (35%)[24]	Common[1]	Dizziness (11%), Somnolence (11%)[15]
Dyskinesia	N/A (preclinical)	Can occur (35%) [24]	Can occur	Can occur[25]
Hallucinations/Ps ychotic-like Behavior	N/A (preclinical)	Can occur[22]	Can occur[10]	6% of patients[23]

### **Experimental Protocols**

Detailed methodologies for the clinical evaluation of apomorphine delivery systems are crucial for interpreting the resulting data. Below are representative protocols for pivotal studies of marketed products. As SER-252 has not yet entered human trials, a specific protocol is not available.

# Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Continuous Subcutaneous Apomorphine Infusion (e.g., TOLEDO study)

 Objective: To evaluate the efficacy and safety of continuous subcutaneous apomorphine infusion in reducing "off" time in Parkinson's disease patients with persistent motor fluctuations.[13]



- Study Design: A multicenter, double-blind, randomized, placebo-controlled trial with a 12-week treatment period, followed by a 52-week open-label extension phase.[13]
- Patient Population: Patients with Parkinson's disease experiencing motor fluctuations despite optimized oral levodopa and other therapies.[13]
- Intervention: Patients are randomized to receive either continuous subcutaneous apomorphine infusion or a placebo infusion.[12]
- Primary Endpoint: Change from baseline in daily "off" time at week 12, as recorded in patient diaries.[13]
- Secondary Endpoints: Changes in "on" time without troublesome dyskinesia, MDS-UPDRS scores, and patient-reported outcomes.[13]
- Safety Assessments: Monitoring of adverse events, particularly infusion site reactions, and vital signs.[13]

# Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Sublingual Apomorphine Film (e.g., KYNMOBI® pivotal trial)

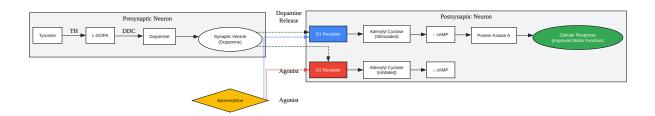
- Objective: To assess the efficacy and safety of sublingual apomorphine film for the ondemand treatment of "off" episodes in Parkinson's disease.[14]
- Study Design: A randomized, double-blind, placebo-controlled study with a titration phase to determine the optimal dose, followed by a 12-week maintenance phase.
- Patient Population: Patients with Parkinson's disease experiencing "off" episodes.[14]
- Intervention: During the maintenance phase, patients self-administer their assigned dose of sublingual apomorphine film or placebo at the onset of an "off" episode.[23]
- Primary Endpoint: Change from pre-dose in the MDS-UPDRS Part III score at 30 minutes post-dose at week 12.[14]



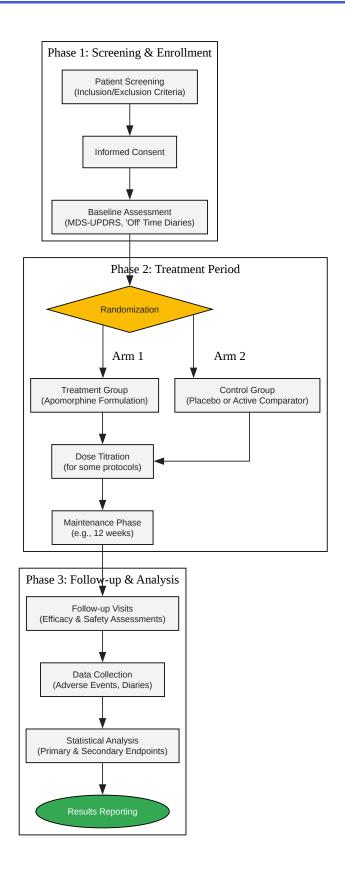
- Secondary Endpoints: Percentage of patients with a patient-rated full "on" response within 30 minutes, and safety and tolerability.[14]
- Safety Assessments: Monitoring of adverse events, with a focus on oral mucosal irritation, nausea, and somnolence.[23]

# Visualizations Apomorphine Signaling Pathway









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